Bis(4-amino-2-methylphenyl) terephthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-amino-2-methylphenyl) terephthalate: is an organic compound that belongs to the class of aromatic polyimides. It is characterized by the presence of two amino groups attached to the phenyl rings, which are further connected to a terephthalate moiety. This compound is known for its excellent thermal stability, mechanical properties, and solubility, making it a valuable material in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-amino-2-methylphenyl) terephthalate typically involves the reaction of terephthalic acid with 4-amino-2-methylphenol. The process can be carried out through a series of steps, including esterification and amination reactions. The reaction conditions often involve the use of solvents such as N-methyl-2-pyrrolidone (NMP) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, followed by purification steps to obtain the pure compound. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(4-amino-2-methylphenyl) terephthalate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Bis(4-amino-2-methylphenyl) terephthalate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of high-performance polymers and polyimides.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing new therapeutic agents and medical devices.
Industry: Utilized in the production of advanced materials for aerospace, electronics, and automotive industries
Wirkmechanismus
The mechanism of action of bis(4-amino-2-methylphenyl) terephthalate involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds with other molecules, influencing the compound’s reactivity and stability. The terephthalate moiety provides rigidity to the molecular structure, enhancing its mechanical properties. These interactions contribute to the compound’s effectiveness in various applications .
Vergleich Mit ähnlichen Verbindungen
- Bis(4-aminophenyl) terephthalate
- Bis(4-aminophenoxy)phenylsilane
- Bis(4-amino-2-biphenyl)ether
Comparison: Bis(4-amino-2-methylphenyl) terephthalate stands out due to its unique combination of thermal stability, mechanical strength, and solubility. Compared to bis(4-aminophenyl) terephthalate, it offers better solubility and processability. When compared to bis(4-aminophenoxy)phenylsilane, it exhibits superior thermal properties. Its mechanical properties are enhanced compared to bis(4-amino-2-biphenyl)ether, making it a preferred choice for high-performance applications .
Eigenschaften
Molekularformel |
C22H20N2O4 |
---|---|
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
bis(4-amino-2-methylphenyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H20N2O4/c1-13-11-17(23)7-9-19(13)27-21(25)15-3-5-16(6-4-15)22(26)28-20-10-8-18(24)12-14(20)2/h3-12H,23-24H2,1-2H3 |
InChI-Schlüssel |
XSQRYCPTYSGRJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)N)OC(=O)C2=CC=C(C=C2)C(=O)OC3=C(C=C(C=C3)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.